molecular formula C14H18N2O2 B14215533 N-(1-Acetylpiperidin-4-yl)benzamide CAS No. 577778-27-9

N-(1-Acetylpiperidin-4-yl)benzamide

Cat. No.: B14215533
CAS No.: 577778-27-9
M. Wt: 246.30 g/mol
InChI Key: KFVWQRVNMHXHKB-UHFFFAOYSA-N
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Description

N-(1-Acetylpiperidin-4-yl)benzamide: is a chemical compound with the molecular formula C14H18N2O2. It is a derivative of benzamide, featuring a piperidine ring substituted with an acetyl group at the nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Acetylpiperidin-4-yl)benzamide typically involves the condensation of piperidine derivatives with benzoyl chloride. One common method includes the reaction of 1-acetylpiperidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as the use of ionic liquids and ultrasonic irradiation, have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: N-(1-Acetylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: N-(1-Acetylpiperidin-4-yl)benzamide is used as a building block in the synthesis of more complex molecules. Its derivatives have been studied for their potential as ligands in coordination chemistry and as intermediates in organic synthesis .

Biology: In biological research, this compound has been investigated for its potential as an inhibitor of specific enzymes and receptors. It has shown promise in preliminary studies as an activator of hypoxia-inducible factor 1 pathways, which are involved in cellular responses to low oxygen levels .

Medicine: this compound derivatives have been explored for their potential therapeutic applications, including anticancer, antifungal, and antimicrobial activities. Some derivatives have shown significant inhibitory activity against cancer cell lines .

Industry: In the industrial sector, this compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of N-(1-Acetylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to induce the expression of hypoxia-inducible factor 1 alpha protein and downstream target genes such as p21. This leads to the promotion of apoptosis in tumor cells by upregulating the expression of cleaved caspase-3 . The compound’s ability to modulate these pathways makes it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

    N-(Piperidin-4-yl)benzamide: A closely related compound with similar biological activities.

    N-(1-Benzoylpiperidin-4-yl)benzamide: Another derivative with potential anticancer properties.

    N-(1-Cyclopropanecarbonylpiperidin-4-yl)benzamide: Known for its antifungal activity

Uniqueness: N-(1-Acetylpiperidin-4-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological activities. Its acetyl group at the nitrogen atom of the piperidine ring differentiates it from other benzamide derivatives, potentially leading to distinct interactions with molecular targets and pathways .

Properties

CAS No.

577778-27-9

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

N-(1-acetylpiperidin-4-yl)benzamide

InChI

InChI=1S/C14H18N2O2/c1-11(17)16-9-7-13(8-10-16)15-14(18)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,15,18)

InChI Key

KFVWQRVNMHXHKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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